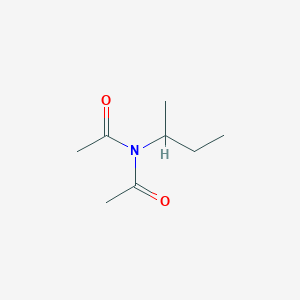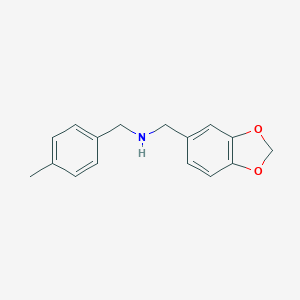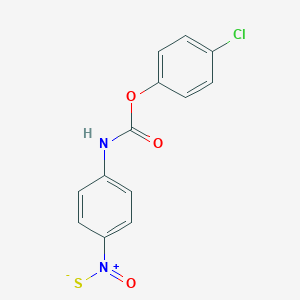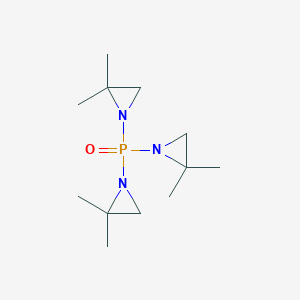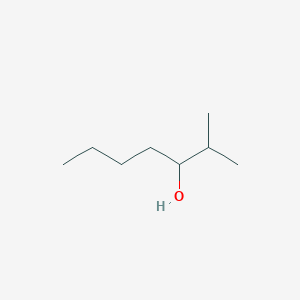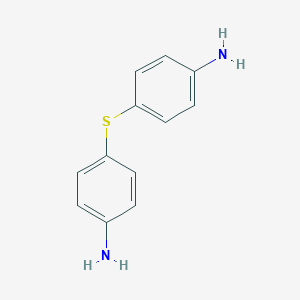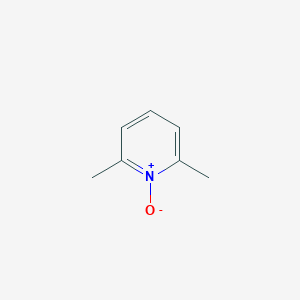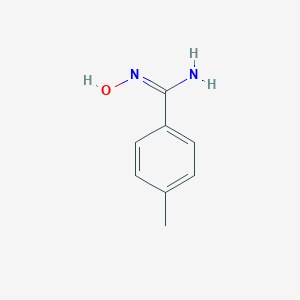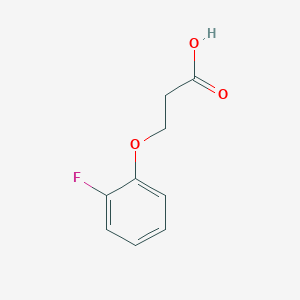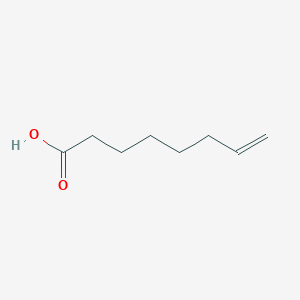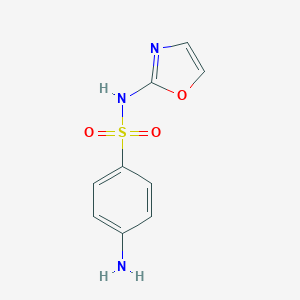
4-amino-N-(1,3-oxazol-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-(1,3-oxazol-2-yl)benzenesulfonamide, also known as Sulfisoxazole, is a sulfonamide antibiotic that is commonly used in the treatment of bacterial infections. It has been widely used in the medical field due to its effectiveness against a broad range of bacteria.
Mechanism Of Action
4-amino-N-(1,3-oxazol-2-yl)benzenesulfonamidee works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the growth and replication of bacteria. By inhibiting its synthesis, 4-amino-N-(1,3-oxazol-2-yl)benzenesulfonamidee prevents the growth and multiplication of bacteria, leading to their eventual death.
Biochemical And Physiological Effects
4-amino-N-(1,3-oxazol-2-yl)benzenesulfonamidee has been shown to have minimal toxicity in humans. However, it can cause side effects such as nausea, vomiting, and diarrhea. These side effects are usually mild and resolve on their own. 4-amino-N-(1,3-oxazol-2-yl)benzenesulfonamidee can also cause allergic reactions in some individuals, which can range from mild to severe.
Advantages And Limitations For Lab Experiments
4-amino-N-(1,3-oxazol-2-yl)benzenesulfonamidee has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, 4-amino-N-(1,3-oxazol-2-yl)benzenesulfonamidee has some limitations. It can only be used against bacteria that are susceptible to it, and its effectiveness can be reduced by the development of antibiotic resistance.
Future Directions
For the study of 4-amino-N-(1,3-oxazol-2-yl)benzenesulfonamidee include the development of new analogs, investigation of combination therapy, and optimization of its use in the treatment of bacterial infections.
Synthesis Methods
4-amino-N-(1,3-oxazol-2-yl)benzenesulfonamidee can be synthesized through the reaction between 2-aminobenzenesulfonamide and glyoxal, followed by cyclization with hydroxylamine. The resulting compound is then treated with sodium hydroxide to obtain 4-amino-N-(1,3-oxazol-2-yl)benzenesulfonamidee. This synthesis method has been widely used in the production of 4-amino-N-(1,3-oxazol-2-yl)benzenesulfonamidee due to its high yield and efficiency.
Scientific Research Applications
4-amino-N-(1,3-oxazol-2-yl)benzenesulfonamidee has been extensively studied for its antibacterial properties. It has been shown to be effective against a broad range of bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and Escherichia coli. 4-amino-N-(1,3-oxazol-2-yl)benzenesulfonamidee has been used in the treatment of urinary tract infections, respiratory tract infections, and skin infections.
properties
CAS RN |
17103-51-4 |
|---|---|
Product Name |
4-amino-N-(1,3-oxazol-2-yl)benzenesulfonamide |
Molecular Formula |
C9H9N3O3S |
Molecular Weight |
239.25 g/mol |
IUPAC Name |
4-amino-N-(1,3-oxazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H9N3O3S/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,10H2,(H,11,12) |
InChI Key |
RYKARZOAAYTVAL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CO2 |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CO2 |
synonyms |
Benzenesulfonamide, 4-amino-N-2-oxazolyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



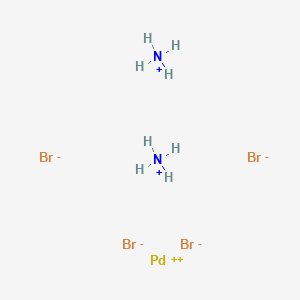
![1-Naphthalenesulfonic acid, 8-[(4-methylphenyl)amino]-](/img/structure/B94087.png)
